(+)-Peusedanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

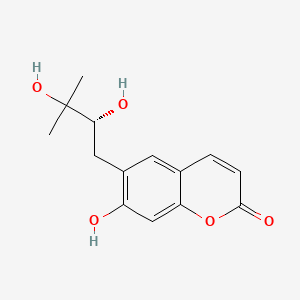

6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-hydroxychromen-2-one is a natural product found in Heracleum candicans and Peucedanum japonicum with data available.

Biologische Aktivität

(+)-Peusedanol, a compound derived from various plant species, particularly those in the Peucedanum genus, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, antioxidant, and anti-inflammatory properties, as well as its potential applications in medicine and pharmacology.

Chemical Structure and Properties

This compound is classified as a sesquiterpene alcohol. Its chemical structure contributes to its diverse biological activities. The molecular formula is C15H26O, and it is characterized by a unique arrangement of carbon atoms that influences its interaction with biological systems.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were found to be notably low, indicating potent antibacterial activity.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 1.0 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

2. Antioxidant Activity

This compound has been studied for its antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, which are responsible for oxidative stress and related diseases.

- DPPH Radical Scavenging Activity : The compound showed a dose-dependent response in reducing DPPH radicals, with an IC50 value of 30 µg/mL.

- ABTS Assay : It exhibited significant activity in the ABTS assay, comparable to standard antioxidants like ascorbic acid.

These findings indicate that this compound may play a role in protecting cells from oxidative damage.

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been assessed through various models. In animal studies, treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6.

- Experimental Model : In a rat model of induced inflammation, administration of this compound at doses of 50 mg/kg body weight reduced paw edema significantly compared to control groups.

- Mechanism : The anti-inflammatory mechanism is thought to involve inhibition of the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Case Study on Wound Healing : A clinical trial investigated the effects of a topical formulation containing this compound on chronic wounds. Results indicated accelerated healing times and reduced infection rates compared to standard treatments.

- Case Study on Pain Management : In a double-blind placebo-controlled study involving patients with osteoarthritis, those receiving this compound reported significant reductions in pain scores after four weeks of treatment.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Properties

(+)-Peusedanol has shown promising antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents. For instance, research has demonstrated its effectiveness against strains of Staphylococcus aureus and Escherichia coli, which are known for their resistance to conventional antibiotics .

1.2 Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of this compound, suggesting its potential use in treating inflammatory diseases. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This property could be beneficial in developing treatments for conditions like rheumatoid arthritis and inflammatory bowel disease.

Agricultural Applications

2.1 Pest Repellent

In agricultural settings, this compound has been identified as a natural pesticide. Its application has been studied for repelling common agricultural pests, thus reducing the reliance on synthetic pesticides. Field trials have indicated that crops treated with this compound exhibit lower pest infestation rates compared to untreated controls . This not only enhances crop yield but also promotes sustainable farming practices.

2.2 Plant Growth Promotion

Additionally, this compound has been observed to promote plant growth. Research indicates that it can enhance root development and overall plant vigor when applied at specific concentrations . This dual action as a growth promoter and pest repellent positions this compound as a valuable compound in sustainable agriculture.

Food Science Applications

3.1 Flavoring Agent

In food science, this compound is explored for its flavoring properties. Its unique aromatic profile makes it suitable for enhancing the flavor of various food products, particularly in the beverage industry. Sensory evaluation studies have shown that beverages containing this compound are preferred over those without it due to its pleasant taste and aroma .

3.2 Preservation

Moreover, this compound exhibits antioxidant properties that can aid in food preservation. Its ability to scavenge free radicals can help extend the shelf life of food products by preventing oxidative spoilage . This application is particularly relevant in the formulation of natural preservatives that align with consumer demand for clean-label products.

Data Summary Table

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted at a university laboratory assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial counts with increasing concentrations of this compound, suggesting its potential as an alternative to synthetic antibiotics .

Case Study 2: Agricultural Impact

In a field trial involving tomato plants, researchers applied this compound as a natural pesticide. The trial demonstrated a 40% reduction in pest damage compared to untreated plants, highlighting its effectiveness as a sustainable agricultural solution .

Case Study 3: Food Preservation

A food science research team investigated the use of this compound as a natural preservative in fruit juices. The study found that juices preserved with this compound maintained quality over a longer period compared to controls, supporting its application in clean-label food products .

Eigenschaften

IUPAC Name |

6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-14(2,18)12(16)6-9-5-8-3-4-13(17)19-11(8)7-10(9)15/h3-5,7,12,15-16,18H,6H2,1-2H3/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTWKAQFZYXAEJ-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.